1,2,4-Triethylbenzene

描述

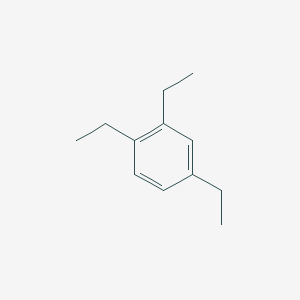

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4-triethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLWIOJSURYFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075034 | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-44-1 | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9XQ8U6QVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,4-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-triethylbenzene, a significant aromatic hydrocarbon. The document details its structural characteristics, physicochemical data, and spectral information. Furthermore, it outlines key chemical reactions, including its synthesis and subsequent transformations, supported by generalized experimental protocols. Visual diagrams generated using DOT language are provided to illustrate reaction pathways and experimental workflows, offering a valuable resource for professionals in organic synthesis, materials science, and drug development.

Introduction

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three ethyl groups at the 1, 2, and 4 positions.[1][2][3][4][5] As a member of the alkylbenzene family, its physical and chemical behaviors are dictated by the interplay between the aromatic core and the activating, ortho-, para-directing ethyl substituents. This guide aims to consolidate the available data on this compound, presenting it in a structured and accessible format for researchers and professionals.

Physical and Chemical Properties

The physical state of this compound at room temperature is a colorless liquid with a characteristic sweet odor.[6] It is a flammable compound and is nearly insoluble in water but demonstrates good solubility in nonpolar organic solvents such as hexane (B92381) and heptane.[6] This solubility profile is a direct consequence of its predominantly nonpolar hydrocarbon structure.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [4][5][7] |

| Molecular Weight | 162.27 g/mol | [4][7] |

| CAS Number | 877-44-1 | [2][3][4][5][7] |

| Appearance | Colorless liquid | [6] |

| Odor | Sweet, aromatic | [6] |

| Density | 0.872 g/mL at 25 °C | |

| Boiling Point | 218-222 °C | [2][5] |

| Melting Point | -78 °C | |

| Flash Point | 81 °C (177.8 °F) | |

| Refractive Index (n²⁰/D) | 1.501 | |

| Vapor Pressure | 0.2 mmHg at 25 °C | |

| Solubility in Water | Insoluble | [6] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, heptane) |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons and the ethyl groups (quartet for -CH₂- and triplet for -CH₃). | [7][8] |

| ¹³C NMR | Resonances for the aromatic carbons (substituted and unsubstituted) and the aliphatic carbons of the ethyl groups. | [8] |

| Infrared (IR) Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching of the aromatic ring, and out-of-plane bending bands indicative of the 1,2,4-substitution pattern. | [3][7][9][10][11][12][13] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 162, with characteristic fragmentation patterns involving the loss of methyl (M-15) and ethyl (M-29) groups. | [5][7][14] |

Chemical Synthesis and Reactivity

Synthesis via Friedel-Crafts Alkylation

This compound is typically synthesized via the Friedel-Crafts alkylation of benzene or a partially ethylated benzene derivative. The reaction involves the electrophilic substitution of the aromatic ring with an ethyl group, usually from an ethyl halide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[15]

-

Materials: Benzene (or diethylbenzene), ethyl bromide (or ethene), anhydrous aluminum chloride (catalyst), hydrochloric acid (for ethene activation), ice, water, diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aromatic substrate (e.g., diethylbenzene) and a suitable solvent if necessary.

-

Cool the flask in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled and stirred reaction mixture.

-

Add the ethylating agent (e.g., ethyl bromide) dropwise from the dropping funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice-cold water to decompose the catalyst.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

Electrophilic Aromatic Substitution

The ethyl groups on the benzene ring are activating and ortho-, para-directing. In this compound, the positions for further electrophilic substitution are C3, C5, and C6. Steric hindrance from the existing ethyl groups will influence the regioselectivity of incoming electrophiles. The C5 position is generally the most sterically accessible and electronically favorable for substitution.

References

- 1. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Benzene, 1,2,4-triethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Molecular Structure and Properties of 1,2,4-Triethylbenzene

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectral characteristics of 1,2,4-triethylbenzene. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, outlines detailed experimental protocols for its synthesis, and presents critical information regarding its applications and safe handling. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and procedural workflows, ensuring clarity and ease of understanding for technical audiences.

Introduction

This compound is an aromatic hydrocarbon comprising a benzene (B151609) ring substituted with three ethyl groups at the 1, 2, and 4 positions.[1] It is a colorless liquid at room temperature with a characteristic sweet, aromatic odor.[1] Primarily, it serves as a solvent and a valuable intermediate in the synthesis of other organic compounds.[1] Its molecular structure lends it to applications in materials science and as a precursor for synthesizing derivatives of indan (B1671822) and tetralin, which can be used as biological markers in fossil fuels.[1][2] This guide details the fundamental molecular and chemical aspects of this compound.

Molecular Structure and Identification

The structure of this compound is defined by the arrangement of three ethyl substituents on the benzene core. This asymmetric substitution pattern influences its chemical and physical properties.

graph "Molecular_Structure_of_1_2_4_Triethylbenzene" {

layout=neato;

node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

// Benzene Ring

C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"];

C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"];

C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"];

C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"];

C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"];

C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];

// Edges for the ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Ethyl group at C1

C1_CH2 [label="CH₂", pos="0,2!", fillcolor="#FFFFFF"];

C1_CH3 [label="CH₃", pos="0,3!", fillcolor="#FFFFFF"];

C1 -- C1_CH2 [color="#34A853"];

C1_CH2 -- C1_CH3 [color="#34A853"];

// Ethyl group at C2

C2_CH2 [label="CH₂", pos="-1.73,1!", fillcolor="#FFFFFF"];

C2_CH3 [label="CH₃", pos="-2.6,-0.5!", fillcolor="#FFFFFF"];

C2 -- C2_CH2 [color="#EA4335"];

C2_CH2 -- C2_CH3 [color="#EA4335"];

// Ethyl group at C4

C4_CH2 [label="CH₂", pos="0,-2!", fillcolor="#FFFFFF"];

C4_CH3 [label="CH₃", pos="0,-3!", fillcolor="#FFFFFF"];

C4 -- C4_CH2 [color="#4285F4"];

C4_CH2 -- C4_CH3 [color="#4285F4"];

}

Caption: Workflow for the synthesis of triethylbenzene (B13742051) via disproportionation.

Experimental Protocol: Synthesis of Triethylbenzene via Disproportionation

This protocol is adapted from a patented method for synthesizing triethylbenzene isomers.

-

1. Materials and Equipment:

-

Mixture of ethylbenzene (B125841) and diethylbenzene (at least 20 wt.% diethylbenzene).

-

Chloroaluminium-based catalytic complex.

-

Jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe.

-

Separatory funnel.

-

Rectification column.

-

2. Procedure:

-

Charge the reactor with the mixture of ethylbenzene and diethylbenzene.

-

Introduce the chloroaluminium catalytic complex into the reactor. The concentration of the complex should be approximately 5 wt.% of the reactant mixture.

-

Heat the reaction mixture to 120°C while stirring and maintain this temperature for a contact time of 15 minutes to facilitate the disproportionation reaction.

-

After the reaction period, cool the reaction mass to a temperature between 30-50°C.

-

Allow the mixture to age at this temperature for 20-40 minutes with continued stirring. This step can help improve the isomer distribution.

-

3. Work-up and Purification:

-

Transfer the cooled reaction mass to a separatory funnel. The catalyst will form a separate, denser layer (sludge).

-

Carefully remove the catalyst sludge.

-

Wash the organic layer sequentially with water and a mild alkaline solution to neutralize and remove any remaining catalyst residue.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Subject the crude product to rectification (fractional distillation) to separate the components. Benzene, ethylbenzene, and diethylbenzene are sequentially isolated, yielding the triethylbenzene fraction.

Applications in Research and Industry

This compound is a compound with niche but important applications:

-

Chemical Intermediate: It is a precursor for the synthesis of more complex molecules, including ethyl derivatives of indan and tetralin.[1][2]

-

Solvent: Due to its aromatic nature and liquid state over a wide range of temperatures, it can be used as a high-boiling-point solvent in specific organic reactions.[1]

-

Materials Science: It is studied for its potential use in the formulation of high-performance polymers and resins.[1]

-

Natural Occurrence: The compound has been identified in certain natural products, such as the mango (Mangifera indica).[3]

Safety and Handling

This compound is a flammable liquid and poses several health hazards. Proper safety protocols are mandatory for its handling and storage.

Table 4: Safety and Hazard Information for this compound

| Hazard Category | Description | Precautionary Measures | Reference(s) |

| :--- | :--- | :--- | :--- |

| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. |[3][4] |

| Health Hazards | Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing vapors. Use only in well-ventilated areas. Wear protective gloves, clothing, and eye/face protection. |[4] |

| Environmental | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. | Store locked up. Ground/bond container and receiving equipment. |[3] |

Caption: Logical workflow for responding to a this compound spill.

References

Solubility of 1,2,4-Triethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4-triethylbenzene, a key aromatic hydrocarbon intermediate. An understanding of its solubility is crucial for applications in chemical synthesis, formulation development, and purification processes. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

This compound is a nonpolar aromatic hydrocarbon.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with three ethyl groups, dictates its solubility behavior.[1][2] The fundamental principle of "like dissolves like" is paramount in predicting its solubility. Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents.[1]

Quantitative Solubility Data

A comprehensive review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound across a wide range of organic solvents. However, the following data point has been reported:

| Solvent | Temperature (°C) | Solubility (g/L) |

| Ethanol (B145695) | 25 | 437.86[3] |

It is important to note that while ethanol is a polar solvent, the presence of an ethyl group provides some nonpolar character, allowing for a degree of miscibility with this compound. Based on its chemical properties, this compound is known to be soluble in other nonpolar organic solvents such as hexane (B92381) and heptane, and is insoluble in water.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Method 1: Isothermal Saturation Method

This gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Vials with airtight seals

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent withdrawn.

-

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility with high accuracy and requires smaller sample volumes.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC with an external standard calibration.

Materials:

-

Same as Method 1

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase compatible with the solute and solvent

Procedure:

-

Preparation of Saturated Solution:

-

Follow step 1 from the Isothermal Saturation Method.

-

-

Sample Preparation:

-

Follow step 2 from the Isothermal Saturation Method.

-

Dilute a known volume of the clear, filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

HPLC Analysis:

-

Inject the prepared standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Workflow for experimental solubility determination.

References

Spectroscopic Profile of 1,2,4-Triethylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-triethylbenzene, a key aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide includes structured data tables, detailed experimental protocols, and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.0-7.2 | m | - | Aromatic-H |

| 2.6-2.7 | q | 7.6 | -CH₂- (Benzylic) |

| 1.2-1.3 | t | 7.6 | -CH₃ |

Note: Specific chemical shifts for the aromatic protons were not available in the searched literature. The data presented is based on typical values for similar aromatic structures.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 142.1 | C-1 |

| 139.3 | C-2 |

| 136.9 | C-4 |

| 128.2 | C-5 |

| 127.5 | C-3 |

| 125.8 | C-6 |

| 25.8 | -CH₂- (at C-1) |

| 25.5 | -CH₂- (at C-2) |

| 25.2 | -CH₂- (at C-4) |

| 15.8 | -CH₃ (at C-1) |

| 15.6 | -CH₃ (at C-2) |

| 15.5 | -CH₃ (at C-4) |

Note: The assignments are predicted based on the substitution pattern and have not been experimentally verified in the available literature.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3080 | Strong | Aromatic C-H Stretch |

| 2845-2975 | Strong | Aliphatic C-H Stretch |

| 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |

| 1470-1370 | Medium | Aliphatic C-H Bend |

| 900-675 | Strong | C-H Out-of-plane Bend |

Note: The IR data is based on characteristic absorption bands for tri-substituted aromatic compounds with ethyl groups.

Mass Spectrometry Data

| m/z | Relative Abundance (%) | Proposed Fragment |

| 162 | 25 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M-CH₃]⁺ |

| 133 | 40 | [M-C₂H₅]⁺ |

| 119 | 20 | [M-C₃H₇]⁺ |

| 105 | 35 | [M-C₄H₉]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

Data obtained from the National Institute of Standards and Technology (NIST) database.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) with a programmed temperature gradient. The eluent from the GC was introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow of spectroscopic analysis for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Isomers of Triethylbenzene: Properties, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylbenzene (B13742051), an aromatic hydrocarbon with the chemical formula C₁₂H₁₈, exists as three distinct isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). While sharing the same molecular weight, their structural differences impart unique physical, chemical, and biological properties. This guide provides a comprehensive overview of these isomers, detailing their synthesis, physicochemical characteristics, and potential toxicological profiles. Particular attention is given to the neurotoxic potential of this compound and its implicated signaling pathways, offering insights for researchers in toxicology and drug development. All quantitative data is presented in comparative tables, and detailed experimental protocols for synthesis and property determination are provided.

Introduction

The isomers of triethylbenzene are colorless liquids with applications as solvents and intermediates in the synthesis of other organic compounds.[1] Their industrial production often involves processes such as the disproportionation of diethylbenzene or the Friedel-Crafts alkylation of benzene (B151609).[2][3] Understanding the distinct properties of each isomer is crucial for their effective utilization and for assessing their environmental and health impacts. This guide aims to consolidate the available technical information on the triethylbenzene isomers to serve as a valuable resource for the scientific community.

Physicochemical Properties of Triethylbenzene Isomers

The physical and chemical properties of the three triethylbenzene isomers are summarized in the tables below. These properties are critical for their handling, separation, and application in various chemical processes.

Table 1: General and Physical Properties of Triethylbenzene Isomers

| Property | 1,2,3-Triethylbenzene | This compound | 1,3,5-Triethylbenzene (sym-Triethylbenzene) |

| CAS Number | 25340-18-5[4] | 877-44-1[1] | 102-25-0[5] |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molecular Weight ( g/mol ) | 162.27 | 162.27 | 162.27 |

| Appearance | Colorless liquid | Colorless liquid[1] | Colorless liquid[5] |

| Boiling Point (°C) | 212.7[4] | 220-222[2][6] | 215[7] |

| Melting Point (°C) | -25.43 (estimate)[4] | -78[2][6] | -66.5[5] |

| Density (g/mL at 25°C) | 0.863[4] | 0.872[2][6] | 0.862[5][7] |

| Refractive Index (n20/D) | 1.4969 (estimate)[4] | 1.501[2][6] | 1.495[5][8] |

| Flash Point (°C) | 75.5[4] | 81 | 76[5] |

| Solubility | Insoluble in water; Soluble in alcohol and ether.[9] | Insoluble in water; Soluble in organic solvents.[1] | Practically insoluble in water; Soluble in ethanol (B145695) and diethyl ether.[5] |

Table 2: Toxicological and Safety Data for Triethylbenzene Isomers

| Property | 1,2,3-Triethylbenzene | This compound | 1,3,5-Triethylbenzene |

| Primary Hazards | Eye irritant, may cause CNS depression.[10] | Neurotoxin, eye irritant, may cause CNS depression.[10] | Eye and skin irritant.[11] |

| Vapor Pressure (mm Hg at 20°C) | ~61.0-69.9[10] | ~61.0-69.9[10] | ~61.0-69.9[10] |

Synthesis of Triethylbenzene Isomers

The synthesis of triethylbenzene isomers is primarily achieved through two main routes: Friedel-Crafts alkylation of benzene and the disproportionation of diethylbenzene. The isomer distribution is highly dependent on the reaction conditions.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride, can produce a mixture of triethylbenzene isomers. The 1,3,5-isomer is often favored under thermodynamic control.[12]

Disproportionation of Diethylbenzene

The disproportionation of diethylbenzene, often in the presence of a catalyst, can yield a mixture of benzene, ethylbenzene, and triethylbenzene isomers. This method is common in industrial settings.[11]

Experimental Protocols

Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation

This protocol is adapted from established Friedel-Crafts alkylation procedures.[12]

Materials:

-

Anhydrous benzene

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (10% solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.

-

In the flask, place anhydrous aluminum chloride (40 g, 0.3 mol).

-

Add anhydrous benzene (80 mL, 0.9 mol) to the dropping funnel.

-

Cool the flask in an ice bath. Slowly add the benzene to the aluminum chloride with stirring.

-

After the addition of benzene is complete, add ethyl bromide (44 mL, 0.6 mol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 10% HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation.

-

Fractionally distill the residue under reduced pressure to isolate 1,3,5-triethylbenzene.

Characterization and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of triethylbenzene isomers.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for aromatic hydrocarbon separation (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the triethylbenzene isomer mixture (e.g., 100 ppm) in a suitable solvent like hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless injection as appropriate).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the isomers based on their retention times and fragmentation patterns in the mass spectra. The molecular ion peak (m/z 162) and characteristic fragment ions (e.g., m/z 147, 133, 119, 105, 91) will be prominent.

Determination of Physical Properties

Standard laboratory methods should be employed for the accurate determination of physical properties.

-

Boiling Point: Determined using simple distillation or a Thiele tube apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.[6]

-

Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature.[1][13]

-

Refractive Index: Measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).[14]

Biological Implications: Neurotoxicity of this compound

Of the three isomers, this compound has been identified as a neurotoxin.[5] Its toxicity is believed to stem from its metabolism to a γ-diketone, 1,2-diacetyl-4-ethylbenzene. This metabolite can react with amino groups on neurofilament proteins, leading to protein cross-linking and aggregation, which disrupts axonal transport and causes nerve damage.[5] In contrast, 1,3,5-triethylbenzene is not considered neurotoxic as it cannot form a γ-diketone metabolite.[5]

Recent studies on related neurotoxic metabolites have implicated the Triggering Receptor Expressed on Myeloid cells 1 (TREM-1) signaling pathway in the resulting neuroinflammation.[6] It is plausible that the γ-diketone metabolite of this compound could also activate this pathway in microglia, the resident immune cells of the central nervous system.

Conclusion

The isomers of triethylbenzene, while structurally similar, exhibit distinct properties that are important for their industrial applications and toxicological assessment. 1,3,5-triethylbenzene is a key product of thermodynamically controlled synthesis, while the mixture of isomers from disproportionation requires careful separation for specific applications. The neurotoxicity of this compound, mediated by its γ-diketone metabolite, highlights the importance of understanding the metabolic fate of such compounds. Further research into the specific signaling pathways, such as the TREM-1 pathway, will be crucial for developing strategies to mitigate the potential health risks associated with exposure to this isomer. This guide provides a foundational resource for researchers and professionals working with these important aromatic hydrocarbons.

References

- 1. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in Inflammation and Disease: Mechanisms, Therapeutic Potential, and Future Directions | MDPI [mdpi.com]

- 4. onepetro.org [onepetro.org]

- 5. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of 1,2,4-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of 1,2,4-triethylbenzene. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, and potential environmental impact. Due to the limited specific data for this compound, information from structurally similar compounds, such as ethylbenzene (B125841) and other alkylated benzenes, has been used to infer potential degradation pathways and environmental behavior. This is clearly indicated where such analogies are made.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its distribution and behavior in the environment. This compound is a colorless liquid with a characteristic aromatic odor and is sparingly soluble in water but soluble in organic solvents.[1][2] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [2] |

| Molecular Weight | 162.27 g/mol | [2] |

| CAS Number | 877-44-1 | [3] |

| Melting Point | -78 °C | [4] |

| Boiling Point | 220-222 °C | [4] |

| Density | 0.872 g/mL at 25 °C | [4] |

| Vapor Pressure | Not explicitly found for this compound. For the related 1,2,4-trimethylbenzene (B165218): 2.1 mmHg at 25°C. | [5] |

| Water Solubility | Insoluble | [6] |

| LogP (Octanol-Water Partition Coefficient) | 4.3 (estimated) | [3] |

| Henry's Law Constant | For the related 1,2,4-trimethylbenzene: 6.16 x 10⁻³ atm-m³/mol | [5] |

| Organic Carbon-Water Partition Coefficient (Koc) | For the related 1,2,4-trimethylbenzene: 537 (measured) | [5] |

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, play a role in the environmental transformation of this compound, particularly in the atmosphere.

2.1. Photolysis

Direct photolysis of this compound in water and soil is not expected to be a significant degradation pathway as it does not absorb light at wavelengths above 290 nm.[5] However, in the atmosphere, it is susceptible to indirect photooxidation through reactions with hydroxyl (•OH) radicals.[7] The estimated atmospheric half-life for the reaction of the related compound 1,2,4-trimethylbenzene with hydroxyl radicals is approximately 12 hours.[7]

2.2. Hydrolysis

Hydrolysis is not considered a significant environmental fate process for this compound as alkylbenzenes lack hydrolyzable functional groups.[5]

Biotic Degradation

Biodegradation is a primary mechanism for the removal of this compound from soil and water environments. Both aerobic and anaerobic microorganisms can break down this compound, although the specific pathways and rates for this compound are not well-documented. The following sections describe likely degradation routes based on studies of similar compounds.

3.1. Aerobic Biodegradation

Under aerobic conditions, the biodegradation of alkylbenzenes is typically initiated by oxygenase enzymes that attack either the aromatic ring or the alkyl side chains.[8] For ethyl-substituted benzenes, a common pathway involves the oxidation of the ethyl group.

A proposed aerobic degradation pathway for this compound, based on the known metabolism of ethylbenzene, would likely involve the following steps:

-

Hydroxylation of an ethyl group: A monooxygenase enzyme would hydroxylate one of the ethyl groups to form a primary alcohol.

-

Oxidation to an aldehyde and then a carboxylic acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid.

-

Ring cleavage: The resulting aromatic carboxylic acid can then undergo ring hydroxylation and subsequent cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways.[8]

Caption: Proposed aerobic degradation pathway of this compound.

3.2. Anaerobic Biodegradation

Anaerobic degradation of alkylbenzenes is a slower process but can be significant in anoxic environments like contaminated aquifers and sediments. The anaerobic degradation of ethylbenzene has been studied in denitrifying bacteria and provides a model for the potential anaerobic fate of this compound.[1][9][10]

A plausible anaerobic degradation pathway, initiated by the addition of fumarate (B1241708) to one of the ethyl groups, is as follows:

-

Fumarate addition: The degradation is initiated by the addition of fumarate to the α-carbon of an ethyl group, catalyzed by a glycyl radical enzyme.

-

Carbon skeleton rearrangement and decarboxylation: The resulting succinate (B1194679) derivative undergoes a series of reactions, including carbon skeleton rearrangement and decarboxylation.

-

Formation of benzoyl-CoA: These initial steps lead to the formation of a key central intermediate, benzoyl-CoA (or a substituted analogue), which can then be further degraded through ring reduction and cleavage.[9]

References

- 1. Ethylbenzene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 877-44-1 [chemicalbook.com]

- 5. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethylbenzene | C12H18 | CID 39149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dep.nj.gov [dep.nj.gov]

- 8. Bacterial aerobic degradation of benzene, toluene, ethylbenzene and xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Anaerobic degradation of ethylbenzene and toluene in denitrifying strain EbN1 proceeds via independent substrate-induced pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety of 1,2,4-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1,2,4-Triethylbenzene (CAS No. 877-44-1). The information is compiled for professionals in research and development who require detailed technical information for risk assessment and safe handling. This document summarizes available data on physical and chemical properties, toxicological effects, and safety protocols, while also noting where data is currently unavailable.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive sweet odor.[1][2] It is an aromatic hydrocarbon that is insoluble in water but soluble in organic solvents.[1][2] The presence of three ethyl groups on the benzene (B151609) ring contributes to its hydrophobic nature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [3] |

| Molecular Weight | 162.27 g/mol | [3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sweet, aromatic | [1][2] |

| Boiling Point | 220-222 °C | [4] |

| Melting Point | -78 °C | [4] |

| Density | 0.872 g/mL at 25 °C | [4] |

| Vapor Pressure | 1.55 mmHg | [5] |

| Flash Point | 181 °F (82.8 °C) | [5] |

| Water Solubility | Insoluble | [2][5] |

| log Kow | 4.3 (estimated) | [3] |

Toxicological Information

The primary toxicological concern associated with this compound is its potential for neurotoxicity.[6] There is a significant lack of data regarding its acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[6]

Acute Toxicity

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Classification | Source(s) |

| Oral | Data Not Available | Data Not Available | Not Classified | |

| Dermal | Data Not Available | Data Not Available | Not Classified | |

| Inhalation | Data Not Available | Data Not Available | Not Classified |

Subchronic Toxicity and Neurotoxicity

Subchronic oral exposure to this compound has been shown to induce axonopathy of the peripheral nerves in animal models.[6] The critical effect is believed to be peripheral neurotoxicity.[6]

A Lowest Observed Adverse Effect Level (LOAEL) for neurotoxic effects has been established in rats.

Table 3: Subchronic Oral Toxicity of this compound

| Species | Exposure | Dose | Effect | Source(s) |

| Rat | Gavage, 8 weeks | 200 mg/kg body weight/day | Neurotoxic effects (clinical and electrophysiological) | [6] |

There is no No Observed Adverse Effect Level (NOAEL) determined from this study.[6] It has been noted that this compound induces less severe neurotoxic effects than the structurally related 1,2-diethylbenzene.[6]

Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this compound is not consistently reported across all sources. Based on available data, a potential classification is presented below.

Table 4: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

Note: This classification is based on available information and may not be comprehensive. Users should consult official regulatory sources for the most current classification.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on this compound are not fully available in the public domain. However, the methodologies likely followed standardized OECD guidelines. Below are summaries of the relevant OECD protocols for the types of studies conducted.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[7][8] The method uses a minimal number of animals to assign a GHS classification.

Experimental Workflow:

-

Dosing: A starting dose is administered to a group of three animals (typically rats).

-

Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.[9]

-

Stepwise Procedure: Depending on the outcome (survival or mortality), the dose for the next group of animals is either increased or decreased.

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Acute Dermal Toxicity (OECD 402)

This guideline outlines a procedure for assessing the acute toxicity of a substance applied to the skin.[10][11][12]

Experimental Workflow:

-

Animal Selection: Healthy young adult animals (often rabbits or rats) with intact skin are used.[13]

-

Dose Application: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[14]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[11]

-

Endpoint: The study determines the LD50 value or classifies the substance based on the observed effects at different dose levels.

Neurotoxicity Assessment

The neurotoxicity studies on this compound by Gagnaire et al. (1990, 1993) likely involved the following general procedures:

-

Animal Model: Male Sprague-Dawley rats were used.[6]

-

Administration: this compound was administered orally by gavage.[6]

-

Electrophysiological Examination: Motor and sensory conduction velocities (MCV and SCV) and the amplitude of the sensory action potential (ASAP) of the tail nerve were measured at regular intervals.

-

Clinical Observation: Animals were observed for signs of neurotoxicity, such as gait disorders.[6]

Signaling Pathways and Mechanisms of Action

The neurotoxicity of this compound is believed to be mediated by its metabolic conversion to a gamma-diketone, specifically 1,2-diacetyl-4-ethylbenzene.[6] This mechanism is analogous to the neurotoxicity of n-hexane and methyl n-butyl ketone, which are metabolized to the neurotoxic gamma-diketone 2,5-hexanedione.[15]

The proposed signaling pathway for gamma-diketone neurotoxicity involves the following steps:

-

Metabolism: this compound is metabolized in the body, leading to the formation of the gamma-diketone 1,2-diacetyl-4-ethylbenzene.

-

Protein Adduct Formation: The gamma-diketone reacts with primary amino groups (e.g., lysine (B10760008) residues) on neurofilaments and other axonal cytoskeletal proteins.[15] This reaction forms pyrrole (B145914) adducts.[16]

-

Protein Cross-linking: The pyrrole adducts can undergo oxidation, leading to the cross-linking of neurofilament proteins.

-

Axonal Transport Disruption: The cross-linking and aggregation of neurofilaments disrupt the normal axonal transport system.

-

Axonal Swelling: The disruption of axonal transport leads to the accumulation of neurofilaments, causing characteristic axonal swellings.

-

Axonopathy: The progressive axonal swelling ultimately results in nerve degeneration and the clinical signs of peripheral neuropathy.[6]

Caption: Proposed mechanism of this compound neurotoxicity.

Fire and Explosion Hazard Data

This compound is a combustible liquid.

Table 5: Fire and Explosion Data of this compound

| Property | Value | Source(s) |

| Flash Point | 181 °F (82.8 °C) | [5] |

| Flammability Limits | Data Not Available | |

| Autoignition Temperature | Data Not Available | |

| Suitable Extinguishing Media | Dry chemical, foam, or carbon dioxide. Water may be ineffective. | [17] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [18] |

Handling, Storage, and Personal Protection

Handling

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition - No Smoking.[19]

-

Use non-sparking tools.

-

Take precautionary measures against static discharges.[19]

-

Use in a well-ventilated area.

Storage

-

Store in a cool, well-ventilated place.

-

Keep container tightly closed.[19]

-

Store away from oxidizing agents.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).[19]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Ecological Information

There is limited quantitative data available on the ecotoxicity of this compound.

Table 6: Ecotoxicity of this compound

| Test | Species | Duration | Value | Source(s) |

| Fish Acute Toxicity (OECD 203) | Data Not Available | 96 h | LC50: Data Not Available | |

| Daphnia Acute Immobilisation (OECD 202) | Daphnia magna | 48 h | EC50: Data Not Available | |

| Algae Growth Inhibition (OECD 201) | Data Not Available | 72 h | EC50: Data Not Available |

The substance is expected to have low water solubility and may be persistent in the environment.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of in accordance with local regulations.[19]

First-Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.[19]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[19]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

This document is intended as a guide and should not be used as a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. eurolab.net [eurolab.net]

- 2. CAS 877-44-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 877-44-1 [chemicalbook.com]

- 5. TRIETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. series.publisso.de [series.publisso.de]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 15. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis of gamma-diketone neurotoxicity: non-neurotoxicity of 3,3-dimethyl-2,5-hexanedione, a gamma-diketone incapable of pyrrole formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,4-TRIMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

Thermodynamic properties of 1,2,4-Triethylbenzene

An In-depth Technical Guide to the Thermodynamic Properties of 1,2,4-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Due to the limited availability of publicly accessible, experimentally determined thermodynamic data for this specific compound, this guide also presents information on the closely related compound 1,2,4-trimethylbenzene (B165218) for comparative purposes and outlines the standard experimental and computational methodologies for the determination of these crucial properties.

Core Thermodynamic Properties

A summary of the available physical and thermodynamic properties for this compound is presented below. For a more comprehensive and critically evaluated dataset, it is recommended to consult specialized databases such as the Design Institute for Physical Properties (DIPPR) database and the NIST/TRC Web Thermo Tables (WTT).

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₂H₁₈ | - | [1][2][3] |

| Molecular Weight | 162.27 | g/mol | [2][3] |

| Normal Boiling Point | 490.65 | K | [1] |

| Melting Point | 195.15 | K | |

| Enthalpy of Vaporization (at boiling point) | 45.2±0.4 | kJ/mol | [1] |

| Vapor Pressure (Antoine Equation) | log₁₀(P) = A − (B / (T + C)) where P is in bar and T is in K | - | [1] |

| A = 4.70359 | [1] | ||

| B = 2133.558 | [1] | ||

| C = -37.469 | [1] | ||

| (Temperature Range: 319-491 K) | [1] |

For comparative purposes, the experimentally determined thermodynamic properties of the structurally similar compound, 1,2,4-trimethylbenzene, are provided in the following table.

Table 2: Thermodynamic Properties of 1,2,4-Trimethylbenzene at 298.15 K and 1 atm

| Property | Value | Units | Reference(s) |

| Standard Liquid Enthalpy of Formation (ΔfH°) | -61.9 ± 1.1 | kJ/mol | [4] |

| Liquid Phase Heat Capacity (Cp) | 214.3 | J/(mol·K) | [4] |

| Standard Molar Entropy of Liquid (S°) | 283.38 | J/(mol·K) | [4] |

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a compound like this compound involves a suite of precise experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the enthalpy of combustion.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Oxygenation: The bomb is purged and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity (Cp)

The heat capacity of a liquid can be measured using several calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific temperature profile, which includes a linear heating rate over the desired temperature range.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated.

-

Calibration: The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (like sapphire) under the same conditions. The specific heat capacity is calculated using the equation: cₚ = (q / m) / ΔT where q is the heat flow, m is the mass of the sample, and ΔT is the heating rate.

Entropy (S°)

The standard molar entropy of a substance is determined by measuring the heat capacity as a function of temperature from as close to absolute zero as possible.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A known mass of the sample is placed in a calorimeter vessel.

-

Cooling: The calorimeter is cooled to a very low temperature, often using liquid helium.

-

Heating Increments: A known quantity of electrical energy is supplied to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium.

-

Temperature Measurement: The temperature increase is measured with high precision.

-

Heat Capacity Calculation: The heat capacity at the mean temperature of the increment is calculated from the energy input and the temperature rise.

-

Entropy Calculation: This process is repeated in small increments up to the desired temperature. The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from 0 K to the target temperature (e.g., 298.15 K). Contributions from any phase transitions (solid-solid, melting, and vaporization) must also be measured and included in the total entropy calculation.

Vapor Pressure

Methodology: Gas Saturation Method

-

Apparatus Setup: A stream of an inert gas (e.g., nitrogen or argon) is passed through a thermostatted saturator containing the liquid this compound at a constant temperature.

-

Saturation: The inert gas flows at a slow, controlled rate to ensure it becomes fully saturated with the vapor of the compound.

-

Condensation and Measurement: The saturated gas stream is then passed through a cold trap or an absorbent to collect the condensed vapor. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

-

Gas Volume Measurement: The total volume of the inert gas that has passed through the saturator is measured, for example, with a gas meter.

-

Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated using the ideal gas law, based on the amount of substance collected and the volume of the carrier gas.

Visualizations

The following diagrams illustrate the workflow for determining thermodynamic properties and a logical relationship for estimating these properties when experimental data is unavailable.

Caption: Workflow for the experimental determination of key thermodynamic properties.

Caption: Logical relationship for estimating thermodynamic properties using group additivity methods.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triethylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triethylbenzene, a key intermediate in the development of various organic compounds. The primary method discussed is the Friedel-Crafts alkylation, a fundamental and versatile reaction in organic chemistry for the formation of carbon-carbon bonds on aromatic rings.

Introduction

This compound is an aromatic hydrocarbon with applications as a solvent and as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical activity. The Friedel-Crafts alkylation is a classic method for the synthesis of alkylbenzenes, proceeding via an electrophilic aromatic substitution mechanism. This reaction typically involves the use of an alkyl halide or an alkene as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.

A significant challenge in the synthesis of polysubstituted benzenes via Friedel-Crafts alkylation is controlling the regioselectivity. The initial ethyl group is an ortho-, para-director and an activating group, leading to the formation of a mixture of diethylbenzene and subsequently triethylbenzene (B13742051) isomers. The thermodynamic equilibrium of diethylbenzene isomers favors the meta-isomer, followed by the para- and ortho-isomers. Consequently, the direct alkylation of benzene (B151609) or ethylbenzene (B125841) to selectively yield this compound is complex, often resulting in a mixture of isomers.

An alternative approach to obtaining triethylbenzene is through the disproportionation of ethylbenzene and diethylbenzene, which also typically yields a mixture of triethylbenzene isomers.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of triethylbenzene via the disproportionation of an ethylbenzene and diethylbenzene mixture in the presence of an aluminum chloride-based catalyst. This method produces a mixture of triethylbenzene isomers.

| Parameter | Value |

| Starting Materials | |

| Ethylbenzene | 76 kg |

| Diethylbenzene | 19 kg |

| Catalytic Complex (AlCl₃-based) | 5 kg |

| Reaction Conditions | |

| Temperature | 120 °C |

| Reaction Time | 15 minutes |

| Post-reaction Cooling Temperature | 40 °C |

| Post-reaction Holding Time | 30 minutes |

| Product Composition (wt. %) | |

| Benzene | 12.0% |

| Ethylbenzene | 47.2% |

| Diethylbenzene | 34.1% |

| Triethylbenzene (Total) | 5.1% |

| 1,3,5-Triethylbenzene | 74.9% of total triethylbenzene |

| This compound | 28.5% of total triethylbenzene |

| Polyalkylbenzenes | 1.6% |

Experimental Protocols

The following protocols describe the synthesis of triethylbenzene via Friedel-Crafts alkylation. The first protocol is a general method for the polyalkylation of benzene, which will yield a mixture of ethylated products. The second is a more specific protocol adapted from a patent for the disproportionation of ethylbenzene and diethylbenzene.

Protocol 1: General Friedel-Crafts Polyalkylation of Benzene

This protocol describes a general procedure for the ethylation of benzene, which can be adapted to produce a mixture of polyethylated benzenes, including this compound.

Materials:

-

Benzene (anhydrous)

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether (or other suitable inert solvent)

-

Ice

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

-

Initial Charging: Charge the flask with anhydrous benzene and anhydrous aluminum chloride. The molar ratio of benzene to AlCl₃ can be varied, but a common starting point is 1:0.3. Cool the mixture in an ice bath with stirring.

-

Addition of Alkylating Agent: Slowly add ethyl bromide from the dropping funnel to the stirred mixture. An excess of the alkylating agent is typically used to promote polyalkylation. The addition should be done at a rate that maintains the reaction temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This should be done in a fume hood as HCl gas will be evolved.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product, which will be a mixture of unreacted benzene, ethylbenzene, diethylbenzene isomers, and triethylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound fraction.

Protocol 2: Synthesis of Triethylbenzene via Disproportionation

This protocol is adapted from a patented procedure for the synthesis of a triethylbenzene mixture through the disproportionation of ethylbenzene and diethylbenzene.

Materials:

-

Ethylbenzene

-

Diethylbenzene

-

Catalytic complex (prepared from AlCl₃ (80 wt.%), ethylbenzene (20 wt.%), and water (2% by weight of AlCl₃))

-

Water

-

Aqueous alkaline solution (e.g., 5% NaOH)

Equipment:

-

Jacketed reactor with a stirrer

-

Heating and cooling system

-

Separation vessel

-

Rectification column

Procedure:

-

Catalyst Preparation: Prepare the catalytic complex by mixing the specified amounts of AlCl₃, ethylbenzene, and water.

-

Reaction:

-

Charge the reactor with 76 parts by weight of ethylbenzene and 19 parts by weight of diethylbenzene.

-

Add 5 parts by weight of the prepared catalytic complex.

-

Heat the mixture to 120 °C and maintain this temperature for 15 minutes with stirring.

-

-

Isomerization: Cool the reaction mass to 40 °C and hold at this temperature for 30 minutes to promote isomerization towards the thermodynamically more stable products.

-

Catalyst Removal: Transfer the reaction mixture to a separation vessel. Wash the mixture with water and then with an aqueous alkaline solution to remove the catalyst.

-

Purification: Subject the resulting mixture of hydrocarbons to rectification (fractional distillation). Sequentially isolate benzene, ethylbenzene, diethylbenzene, and finally the triethylbenzene fraction. The triethylbenzene fraction will contain a mixture of isomers.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of isomer formation during polyalkylation.

Application Notes and Protocols: 1,2,4-Triethylbenzene as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2,4-triethylbenzene as a versatile precursor in organic synthesis. The primary focus is on its role in the production of high-performance polymers and as a starting material for the synthesis of complex carbocyclic frameworks.

Application 1: Synthesis of Pyromellitic Dianhydride (PMDA)

This compound is a key starting material in a multi-step synthesis of pyromellitic dianhydride (PMDA), a monomer essential for the production of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them invaluable in the aerospace, electronics, and automotive industries. The overall synthetic pathway involves the ethylation of this compound to form 1,2,4,5-tetraethylbenzene (B3055245), followed by oxidation to pyromellitic acid, and subsequent dehydration to yield PMDA.

Logical Workflow for PMDA Synthesis

Caption: Synthetic pathway from this compound to PMDA.

Experimental Protocols

Step 1: Friedel-Crafts Ethylation of this compound to 1,2,4,5-Tetraethylbenzene

This procedure utilizes a Friedel-Crafts alkylation to introduce a fourth ethyl group onto the aromatic ring, yielding the key intermediate, 1,2,4,5-tetraethylbenzene.[1][2][3][4]

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, place anhydrous aluminum chloride (AlCl₃). The flask should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Add this compound to the flask. Cool the mixture in an ice bath.

-

Ethylating Agent: Slowly bubble ethylene (B1197577) gas through the stirred reaction mixture or add ethyl chloride dropwise. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the conversion of the starting material and the formation of tetraethylbenzene isomers.

-